molecular formula C7H5BrN2S2 B2452433 4-(4-Bromothiophen-2-yl)-1,3-thiazol-2-amine CAS No. 81216-89-9

4-(4-Bromothiophen-2-yl)-1,3-thiazol-2-amine

Cat. No. B2452433
CAS RN: 81216-89-9
M. Wt: 261.16
InChI Key: SIIORNBJZBILQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(4-Bromothiophen-2-yl)-1,3-thiazol-2-amine” is a chemical compound with the CAS Number: 81216-89-9. It has a molecular weight of 263.18 .


Chemical Reactions Analysis

While specific chemical reactions involving “4-(4-Bromothiophen-2-yl)-1,3-thiazol-2-amine” are not detailed in the sources I found, compounds with similar structures have been used in various chemical reactions. For example, N - (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine has been used in Suzuki cross-coupling reactions .

Scientific Research Applications

Safety and Hazards

The safety information available indicates that this compound should be handled with caution. The associated hazard statements are H302, H315, H319, H332, and H335 . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

Future Directions

While specific future directions for “4-(4-Bromothiophen-2-yl)-1,3-thiazol-2-amine” are not mentioned in the sources I found, the study and development of similar compounds continue to be an active area of research due to their potential antimicrobial and anticancer activities .

properties

IUPAC Name

4-(4-bromothiophen-2-yl)-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2S2/c8-4-1-6(11-2-4)5-3-12-7(9)10-5/h1-3H,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIIORNBJZBILQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)C2=CSC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromothiophen-2-yl)-1,3-thiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.